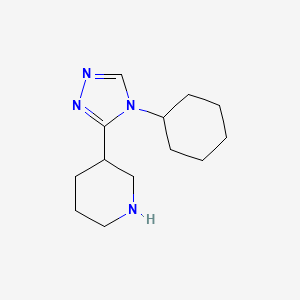

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Description

3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a cyclohexyl group at the N4 position. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of both piperidine and triazole groups, which are known to enhance bioavailability and target binding .

Properties

IUPAC Name |

3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKUQZYDCWYUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with formic acid to form cyclohexylformamide. This intermediate is then cyclized with hydrazine to produce the triazole ring. Subsequent reactions with piperidine derivatives lead to the formation of the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a lead compound in the development of new drugs targeting various biological pathways.

Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole-Piperidine Derivatives

Key Observations :

- Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to cyclopropyl (smaller, less lipophilic) or methyl (simplest alkyl) substituents. This may enhance membrane permeability but reduce solubility .

- Functional Groups : Derivatives with sulfanyl or sulfonyl groups (e.g., ) exhibit enhanced antifungal and antimicrobial activities due to increased electrophilicity and target interactions .

Key Observations :

- Anticancer Potential: β-carboline-triazole hybrids show potent cytotoxicity (IC50 ~1 μM), but the absence of an electron-donating cyclohexyl group in these compounds suggests that substituent polarity may inversely correlate with activity .

- Antifungal Activity : Sulfur-containing derivatives (e.g., thioether or sulfanyl groups) exhibit higher antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Key Observations :

Biological Activity

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the triazole family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The structure of the compound features a piperidine ring substituted with a triazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects on various cancer cell lines. In particular:

- Study Findings : A derivative with a similar structure exhibited selective cytotoxicity against melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin content significantly .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B9 | VMM917 | 10 | Induces S-phase arrest |

| 3-(cyclohexyl) | Various | TBD | Apoptosis induction |

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Although specific data on this compound's antifungal activity is limited, related triazole derivatives have demonstrated efficacy against fungal pathogens.

Antiviral Activity

Triazole derivatives have also been explored for antiviral applications. Some studies indicate that modifications in the triazole ring can enhance antiviral potency against viruses such as influenza and HIV. The presence of specific substituents can influence the binding affinity to viral targets.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in nucleic acid synthesis or cell division.

- Induction of Apoptosis : Compounds in this class often trigger programmed cell death in cancerous cells.

- Disruption of Cell Membrane Integrity : Antifungal activity is often mediated through disruption of fungal cell membranes.

Case Study 1: Anticancer Properties

A study conducted on a series of triazole derivatives found that those with piperidine substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts . The study used MTT assays to determine cell viability and flow cytometry for cell cycle analysis.

Case Study 2: Antifungal Efficacy

Another investigation into triazole derivatives demonstrated significant antifungal activity against Candida species. The study reported that modifications at the 1-position of the triazole ring could lead to improved efficacy .

Q & A

Q. What in silico and in vitro approaches are combined to elucidate the compound’s metabolic pathways?

- Answer :

- CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH; monitor metabolite formation via LC-MS. Identify major CYP isoforms involved (e.g., CYP3A4) .

- MetaSite Software : Predict metabolic hotspots (e.g., piperidine N-oxidation) and design deuterated analogs to block degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.